molecular formula C8H18ClNO2 B2687318 propyl (2S)-2-amino-3-methylbutanoate hydrochloride CAS No. 346635-40-3

propyl (2S)-2-amino-3-methylbutanoate hydrochloride

Cat. No.: B2687318
CAS No.: 346635-40-3
M. Wt: 195.69
InChI Key: OLMSSNKDPCJKCP-FJXQXJEOSA-N
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Description

Propyl (2S)-2-amino-3-methylbutanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl (2S)-2-amino-3-methylbutanoate hydrochloride typically involves the esterification of (2S)-2-amino-3-methylbutanoic acid with propanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The hydrochloride salt formation is usually achieved by bubbling hydrogen chloride gas through the ester solution.

Chemical Reactions Analysis

Types of Reactions

Propyl (2S)-2-amino-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Propyl (2S)-2-amino-3-methylbutanoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of propyl (2S)-2-amino-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, affecting the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2S)-2-amino-3-methylbutanoate hydrochloride
  • Methyl (2S)-2-amino-3-methylbutanoate hydrochloride
  • Butyl (2S)-2-amino-3-methylbutanoate hydrochloride

Uniqueness

Propyl (2S)-2-amino-3-methylbutanoate hydrochloride is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

propyl (2S)-2-amino-3-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-5-11-8(10)7(9)6(2)3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMSSNKDPCJKCP-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)[C@H](C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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